Furfuryl alcohol

Description

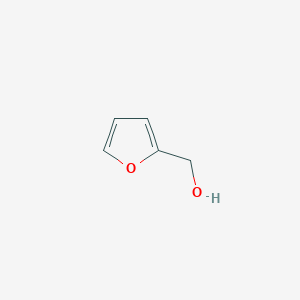

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-86-6 | |

| Record name | Poly(furfuryl alcohol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025347 | |

| Record name | Furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furfuryl alcohol appears as a clear colorless liquid. Flash point 167 °F. Boiling point 171 °F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation., Liquid, Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR., Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour, Colorless to amber liquid with a faint, burning odor., Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.] | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 171 °C, 170 °C, 338 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

167 °F (NTP, 1992), 75 °C, 167 °F (75 °C) (Open cup), 75 °C c.c., 167 °F, 149 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, Soluble in alcohol, benzene; very soluble in ether, Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons, Immiscible with most oils, In water, 1.00X10+6 mg/L at 25 °C (miscible), 1000 mg/mL at 25 °C, Solubility in water: freely soluble, miscible in water; miscible in oils, miscible (in ethanol), Miscible | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Relative density (water = 1): 1.13, 1.126-1.136, 1.13 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.37 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 89.2 °F (NTP, 1992), 0.61 [mmHg], Vapor pressure, Pa at 20 °C: 53, 0.6 mmHg at 77 °F, (77 °F): 0.6 mmHg | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to yellow liquid, Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air) | |

CAS No. |

98-00-0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURFURYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D582054MUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LU8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-24 °F (NTP, 1992), -14.6 °C, -31 °C, -24 °F, 6 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Furfuryl Alcohol from Biomass Sources

Introduction

Furfuryl alcohol, a versatile platform chemical, is integral to the manufacturing of resins, fuel additives, plasticizers, and other furan-based chemicals.[1] The escalating demand for sustainable alternatives to fossil fuels has propelled the exploration of renewable biomass for the production of valuable chemicals.[2] Lignocellulosic biomass, an abundant and non-edible resource, stands out as a prime feedstock for producing this compound.[3] This process primarily involves two key stages: the acid-catalyzed dehydration of C5 sugars (predominantly xylose) within the biomass hemicellulose to produce furfural, followed by the selective hydrogenation of furfural to this compound.[4][5][6]

This guide provides a comprehensive technical overview of the synthesis of this compound from biomass, designed for researchers, scientists, and professionals in drug development. It delves into the fundamental chemistry, catalytic systems, experimental protocols, and process optimization strategies, underpinned by field-proven insights and authoritative references.

Part I: From Lignocellulose to Furfural: The Essential Precursor

The journey to this compound begins with the efficient production of its precursor, furfural, from the pentosan (xylan) fraction of lignocellulosic biomass.

Biomass Feedstock Selection

The choice of biomass is critical and is primarily dictated by the hemicellulose content, specifically the abundance of xylan. Suitable feedstocks include agricultural residues like corncobs, sugarcane bagasse, rice straw, and bamboo shoot shells.[1][7] Corncobs, in particular, are often favored due to their high xylan content, which translates to a higher potential furfural yield.[1]

Hemicellulose Depolymerization and Xylose Dehydration

The conversion of xylan to furfural is typically achieved through acid hydrolysis and subsequent dehydration.[4] This can be performed in a one-step process, where both reactions occur simultaneously, or a two-step process involving initial hydrolysis to xylose followed by dehydration.[4][8]

Mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are commonly employed as catalysts.[4] Solid acid catalysts, such as zeolites and sulfonated materials, are also gaining traction due to their reusability and reduced environmental impact.[3][9] The reaction is typically carried out at elevated temperatures (around 170-220°C) and pressures.[5][6]

A significant challenge in this stage is the formation of undesired byproducts, notably humins, which are dark, polymeric materials resulting from the degradation of sugars and furfural. To mitigate this, biphasic solvent systems can be employed to continuously extract furfural from the aqueous reaction phase, thereby minimizing its degradation.[8]

Caption: Workflow from Lignocellulosic Biomass to Furfural.

Part II: The Core Transformation: Catalytic Hydrogenation of Furfural to this compound

The selective hydrogenation of the aldehyde group in furfural is the pivotal step in producing this compound. This reaction must be carefully controlled to avoid over-hydrogenation of the furan ring or other undesirable side reactions.[10]

Catalytic Systems: A Comparative Analysis

A wide array of heterogeneous catalysts has been developed for this transformation, broadly categorized into noble and non-noble metal-based systems.

-

Noble Metal Catalysts: Platinum (Pt), palladium (Pd), and ruthenium (Ru) exhibit high activity and selectivity for furfural hydrogenation.[10] However, their high cost and limited availability are significant drawbacks for large-scale industrial applications.[11]

-

Non-Noble Metal Catalysts: Copper (Cu), nickel (Ni), and cobalt (Co) based catalysts are more cost-effective alternatives.[10] Copper-based catalysts, in particular, have been extensively studied and are used commercially.[9] The now largely obsolete copper chromite catalyst was historically used but is being phased out due to the toxicity of chromium.[11][12] Modern research focuses on developing Cr-free copper catalysts.[12] Bimetallic catalysts, such as Cu-Ni, can offer improved activity and selectivity due to synergistic effects between the metals.[10]

The choice of catalyst support also plays a crucial role, influencing the dispersion of the active metal, the catalyst's stability, and the overall reaction performance. Common supports include alumina (Al₂O₃), silica (SiO₂), and activated carbon.[10]

Hydrogen Sources: Conventional and Transfer Hydrogenation

Molecular Hydrogen (H₂): This is the most common hydrogen source used in industrial processes, typically requiring high pressures.[13]

Catalytic Transfer Hydrogenation (CTH): CTH has emerged as a promising alternative that avoids the need for high-pressure gaseous hydrogen.[2][14] In this process, a hydrogen donor molecule, such as an alcohol (e.g., isopropanol, methanol) or formic acid, transfers hydrogen to the furfural in the presence of a suitable catalyst.[10][11] This approach can often be performed under milder reaction conditions.[2]

Caption: Reaction Pathways in Furfural Hydrogenation.

Chemoenzymatic and Biocatalytic Approaches

An emerging and environmentally friendly approach involves the use of biocatalysts, such as whole-cell microorganisms or isolated enzymes, to reduce furfural to this compound.[15] Several yeast and bacteria strains, including Saccharomyces cerevisiae and Escherichia coli, have demonstrated the ability to perform this conversion with high selectivity.[15]

Chemoenzymatic one-pot systems combine a chemical catalyst for the initial conversion of biomass to furfural with a biocatalyst for the subsequent reduction to this compound.[7][16] This integrated approach can streamline the overall process and improve efficiency.[1][17][18] For instance, a solid acid catalyst can be used to produce furfural from corncob, followed by bioreduction using E. coli whole cells in the same reaction vessel.[7]

Part III: Experimental Protocols and Methodologies

This section provides illustrative, step-by-step methodologies for key experiments in the synthesis of this compound.

Protocol 1: Preparation of a Cu-Ni/Al₂O₃ Catalyst via Impregnation

-

Support Preparation: Begin with commercially available γ-Al₂O₃ pellets, calcined at 500°C for 4 hours to remove any adsorbed moisture and impurities.

-

Impregnation Solution: Prepare an aqueous solution of copper(II) nitrate (Cu(NO₃)₂) and nickel(II) nitrate (Ni(NO₃)₂) with the desired metal loading and Cu/Ni ratio.

-

Impregnation: Add the calcined Al₂O₃ support to the impregnation solution and stir continuously for 24 hours at room temperature to ensure uniform distribution of the metal precursors.

-

Drying: Remove the excess solution by filtration and dry the impregnated support in an oven at 110°C overnight.

-

Calcination: Calcine the dried solid in a muffle furnace under a flow of air. Gradually increase the temperature to 450°C and hold for 4 hours to decompose the nitrate precursors into their respective metal oxides.

-

Reduction: Prior to the hydrogenation reaction, activate the catalyst by reducing it in a tube furnace under a flow of H₂ gas (typically 5-10% H₂ in N₂ or Ar) at a temperature around 400-500°C for 4-6 hours. This step converts the metal oxides to their active metallic states.

Protocol 2: Liquid-Phase Hydrogenation of Furfural in a Batch Reactor

-

Reactor Setup: Assemble a high-pressure batch reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, a thermocouple for temperature control, and a pressure gauge.

-

Charging the Reactor: Introduce the furfural, a suitable solvent (e.g., isopropanol, ethanol, or water), and the pre-reduced catalyst into the reactor.

-

Purging: Seal the reactor and purge it several times with an inert gas (e.g., N₂ or Ar) to remove any residual air, followed by purging with H₂.

-

Reaction: Pressurize the reactor with H₂ to the desired pressure (e.g., 1-5 MPa) and heat it to the target reaction temperature (e.g., 100-200°C) while stirring.

-

Monitoring: Monitor the reaction progress by taking samples periodically through a sampling valve.

-

Termination and Analysis: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess H₂. Separate the catalyst from the liquid product by filtration or centrifugation.

Protocol 3: Product Analysis by Gas Chromatography (GC)

-

Sample Preparation: Dilute the liquid product samples with a suitable solvent (e.g., the same solvent used for the reaction) and add an internal standard (e.g., naphthalene or dodecane) for quantification.[14]

-

GC Conditions:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for separating furanic compounds (e.g., HP-5 or DB-624).[14]

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An appropriate temperature program to ensure good separation of furfural, this compound, and any potential byproducts. For example, start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

-

-

Quantification: Identify the peaks corresponding to furfural and this compound by comparing their retention times with those of authentic standards. Calculate the conversion of furfural and the selectivity and yield of this compound based on the peak areas and the calibration curves of the standards.

Caption: Experimental Workflow for Furfural Hydrogenation.

Data Presentation: A Comparative Overview of Catalytic Systems

| Catalyst System | Support | Hydrogen Source | Temp. (°C) | Pressure (MPa) | Furfural Conv. (%) | This compound Selectivity (%) | Reference |

| Cu-Cr-CaO | - | H₂ | 180 | 3 | 100 | 99.6 | [2] |

| Cu-Ni | Al₂O₃ | Isopropanol (CTH) | 230 | - | - | - | [10] |

| Cu-Al₂O₃-ZnO | - | H₂ | 85 | 1.5 | >99 | >99 | [13] |

| Pd | Carbon | H₂ | 220 | 3.4 | - | - | [10] |

| Zr-based MOF | - | Isopropanol (CTH) | 100-140 | - | ~100 | >99 | [14] |

| E. coli cells | - | Glucose | 30-35 | - | 100 | 100 | [15] |

Conclusion and Future Outlook

The synthesis of this compound from biomass represents a significant step towards a sustainable chemical industry. While substantial progress has been made in developing efficient catalytic systems, several challenges remain. These include improving the cost-effectiveness and stability of catalysts, minimizing the formation of byproducts during furfural production, and developing integrated and continuous processes.

Future research will likely focus on:

-

Advanced Catalyst Design: The development of novel, highly selective, and robust non-noble metal catalysts.

-

Process Intensification: The use of continuous flow reactors and advanced separation techniques to improve efficiency and reduce costs.[19]

-

Integrated Biorefineries: The integration of this compound production with the valorization of other biomass components (cellulose and lignin) to create a holistic and economically viable biorefinery concept.

-

Alternative Energy Inputs: Exploring electrocatalytic and photocatalytic methods for furfural hydrogenation, which could further enhance the sustainability of the process.

By addressing these challenges, the scientific community can unlock the full potential of biomass as a renewable feedstock for the production of this compound and other valuable bio-based chemicals.

References

- Chemoenzymatic Synthesis of this compound from Biomass in Tandem Reaction System. (n.d.). SpringerLink.

- Furfural production from lignocellulosics. (n.d.). SciELO.

- Recent Advances in Catalytic Hydrogenation of Furfural. (n.d.). MDPI.

- Highly efficient hydrogenation of furfural to this compound over Cu–Al 2 O 3 –ZnO catalyst. (2025, February 10). SpringerLink.

- Towards the Green Synthesis of this compound in A One-Pot System from Xylose: A Review. (n.d.). MDPI.

- Review on Catalytic Hydrogenation of Biomass-Derived Furfural to this compound: Recent Advances and Future Trends. (n.d.). ACS Publications.

- Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation. (n.d.). Royal Society of Chemistry.

- Catalytic Transfer Hydrogenation of Furfural to this compound under Mild Conditions over Zr-MOFs: Exploring the Role of Metal Node Coordination and Modification. (2020, February 3). ACS Publications.

- A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization. (n.d.). Hindawi.

- A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization. (2023, June 7). Hindawi.

- The Reaction Pathway for Hydrogenation of Furfural to this compound. (n.d.). ResearchGate.

- Production of Furfural from Lignocellulosic Biomass Using Beta Zeolite and Biomass-Derived Solvent. (2025, August 7). ResearchGate.

- Recent advances in the catalytic transfer hydrogenation of furfural to this compound over heterogeneous catalysts. (2022, January 25). Royal Society of Chemistry.

- Efficient Synthesis of this compound from Corncob in a Deep Eutectic Solvent System. (2022, September 16). PSE Community.

- Sustainable Conversion of Biomass-Derived d-Xylose to this compound in a Deep Eutectic Solvent–Water System. (2021, July 21). ACS Publications.

- Recent Advances in Catalytic Hydrogenation of Furfural. (2025, November 18). ResearchGate.

- A sustainable process to obtain this compound from biorefinery products. (2023, July 6). CSIC.

- Sustainable Conversion of Biomass-Derived d-Xylose to this compound in a Deep Eutectic Solvent–Water System. (2021, July 21). ACS Publications.

- Chemoenzymatic Synthesis of this compound from Biomass in Tandem Reaction System. (2019, November 21). SpringerLink.

- Selective Synthesis of this compound from Biomass-Derived Furfural Using Immobilized Yeast Cells. (2019, January 10). MDPI.

- Selective Synthesis of this compound from Biomass-Derived Furfural Using Immobilized Yeast Cells. (2019, January 6). ResearchGate.

- A Brief Review of Cu-Based Catalysts for the Selective Liquid-Phase Hydrogenation of Furfural to this compound. (2025, October 30). ResearchGate.

Sources

- 1. psecommunity.org [psecommunity.org]

- 2. Recent advances in the catalytic transfer hydrogenation of furfural to this compound over heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. eucalyptus.com.br [eucalyptus.com.br]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. Chemoenzymatic Synthesis of this compound from Biomass in Tandem Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. A sustainable process to obtain this compound from biorefinery products [rdcsic.dicat.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. Highly efficient hydrogenation of furfural to this compound over Cu–Al 2 O 3 –ZnO catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08609K [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acid-Catalyzed Polymerization of Furfuryl Alcohol

Abstract

This technical guide provides a comprehensive exploration of the acid-catalyzed polymerization of furfuryl alcohol (FA), a bio-derived monomer of significant industrial interest. The intricate reaction mechanism, encompassing initiation, propagation, and termination steps, is elucidated in detail. This guide delves into the critical side reactions, including furan ring-opening, the formation of conjugated systems responsible for the characteristic dark color of poly(this compound) (PFA), and Diels-Alder cycloadditions that lead to cross-linking. The influence of key reaction parameters such as catalyst type, temperature, and solvent on the polymerization kinetics and the final polymer structure is critically examined. Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis of PFA and its thorough characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with furan-based polymers.

Introduction: The Emergence of this compound as a Bio-based Platform Chemical

This compound, derived from the acid-catalyzed hydrolysis of pentosan-rich hemicellulose from agricultural and forestry waste, is a pivotal bio-based platform chemical.[1][2] Its polymerization yields poly(this compound), a thermosetting resin with a diverse range of applications, including foundry binders, corrosion-resistant coatings, and as a matrix for composite materials.[2] The acid-catalyzed polymerization of FA is a complex process, characterized by a network of competing and consecutive reactions that ultimately define the structure and properties of the resulting polymer.[3][4][5] A thorough understanding of this intricate chemistry is paramount for the rational design and synthesis of PFA resins with tailored properties for specific applications.

The Core Mechanism of Acid-Catalyzed this compound Polymerization

The polymerization of this compound in the presence of an acid catalyst is a multifaceted process that can be broadly categorized into initiation, propagation, and termination stages. The reaction is highly exothermic and can proceed vigorously, particularly in the absence of a solvent.[1]

Initiation: The Genesis of Reactive Intermediates

The polymerization is initiated by the protonation of the hydroxyl group of this compound by an acid catalyst, leading to the formation of a protonated this compound species. This is followed by the elimination of a water molecule to generate a highly reactive furfuryl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the furan ring.

Figure 1: Initiation of this compound polymerization.

Propagation: The Growth of the Polymer Chain

The propagation phase involves the electrophilic attack of the furfuryl carbocation on the electron-rich C5 position of another this compound monomer. This results in the formation of a dimer and the regeneration of a proton, which can then catalyze further reactions. The dimer can then be protonated, lose water to form a new carbocation, and react with another monomer or oligomer, leading to the growth of the polymer chain. The primary linkages formed during this stage are methylene bridges between the furan rings.[4][6]

Figure 2: Propagation via methylene bridge formation.

Termination: Cessation of Chain Growth

Termination of the growing polymer chains can occur through various mechanisms, including reaction with impurities, solvent molecules, or through intramolecular cyclization reactions. One proposed termination pathway involves the formation of a γ-lactone structure at the chain ends.[3][4]

The Intricacies of Side Reactions: Shaping the Final Polymer Architecture

The polymerization of this compound is not a simple linear polycondensation. A series of complex side reactions occur concurrently, significantly influencing the final structure, color, and properties of the PFA resin.

Formation of Conjugated Systems and Chromophores

The characteristic dark, often black, color of PFA resins is a result of the formation of extended conjugated systems along the polymer backbone.[7] This process is believed to occur through a series of hydride ion abstraction and deprotonation steps, leading to the formation of polyene structures within the polymer chains.[7][8] These conjugated systems are responsible for the strong absorption of visible light.

Figure 3: Schematic of conjugated system formation.

Furan Ring-Opening Reactions

Under acidic conditions, the furan ring is susceptible to hydrolysis, leading to ring-opening and the formation of carbonyl-containing species, such as γ-diketones and levulinic acid derivatives.[9][10][11][12] The extent of ring-opening is influenced by the reaction conditions, with the presence of water promoting the formation of these open-chain structures.[13] These carbonyl groups can act as sites for further reactions, contributing to the complexity of the final polymer network.[6][10]

Diels-Alder Cycloadditions and Cross-linking

As conjugated systems form within the PFA chains, they can participate in Diels-Alder [4+2] cycloaddition reactions with unreacted furan rings from other polymer chains.[3][4][14] This is a key mechanism for the formation of a cross-linked, thermoset network, which imparts rigidity and thermal stability to the cured PFA resin.[4]

Figure 4: Diels-Alder cross-linking reaction.

Influence of Reaction Parameters on Polymerization

The acid-catalyzed polymerization of this compound is highly sensitive to the reaction conditions. Careful control of these parameters is essential for achieving reproducible results and for tuning the properties of the final polymer.

| Parameter | Influence on Polymerization |

| Catalyst Type | The type of acid catalyst (e.g., Brønsted vs. Lewis acids) can affect the rate of polymerization and the extent of side reactions. Strong mineral acids like sulfuric acid and hydrochloric acid are highly effective but can lead to rapid and uncontrolled polymerization.[1][15] Weaker acids or solid acid catalysts can offer better control over the reaction.[1] |

| Catalyst Concentration | Higher catalyst concentrations generally lead to faster reaction rates. However, excessively high concentrations can result in a very rapid, exothermic reaction that is difficult to control.[16] |

| Temperature | The rate of polymerization increases significantly with temperature.[17] Higher temperatures can also promote side reactions, such as the formation of conjugated systems and ring-opening.[17] |

| Solvent | The presence of a solvent can help to moderate the reaction temperature and control the polymerization rate.[18] The polarity of the solvent can also influence the reaction mechanism and the structure of the resulting polymer.[13] Polymerization in aqueous conditions, for instance, favors the formation of aldehyde groups.[9] |

Experimental Protocols for Synthesis and Characterization

This section provides detailed, step-by-step methodologies for the synthesis of poly(this compound) and its subsequent characterization.

Synthesis of Poly(this compound)

Materials:

-

This compound (freshly distilled)

-

Acid catalyst (e.g., p-toluenesulfonic acid, maleic anhydride, or sulfuric acid)

-

Solvent (optional, e.g., water, ethanol)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle or oil bath

-

Ice bath

Procedure:

-

Place the desired amount of this compound into the round-bottom flask. If using a solvent, add it to the flask at this stage.

-

Begin stirring the solution.

-

Slowly add the acid catalyst to the this compound solution. The addition should be done carefully, as the reaction can be exothermic. An ice bath can be used to control the initial temperature rise.

-

Once the catalyst is added, heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for a specified period (e.g., 1-3 hours). The reaction mixture will typically darken in color as polymerization proceeds.

-

After the desired reaction time, cool the mixture to room temperature.

-

The resulting PFA resin can be used as is or purified by precipitation in a non-solvent (e.g., water or methanol) followed by drying under vacuum.

Figure 5: Experimental workflow for PFA synthesis.

Characterization of Poly(this compound)

NMR spectroscopy is a powerful tool for elucidating the chemical structure of PFA.[2][13][19][20][21][22]

-

¹H NMR: Provides information on the different types of protons present in the polymer, such as those on the furan ring, in methylene bridges, and in terminal methylol groups.

-

¹³C NMR: Offers detailed insights into the carbon skeleton of the polymer, allowing for the identification of furanic carbons, methylene bridge carbons, and carbons from ring-opened structures.[20]

Sample Preparation: Dissolve a small amount of the PFA resin in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Typical Observations:

-

Signals in the aromatic region (around 6-7.5 ppm in ¹H NMR and 100-160 ppm in ¹³C NMR) correspond to the furan rings.

-

Signals for methylene bridges typically appear around 3.5-4.5 ppm in ¹H NMR and 25-40 ppm in ¹³C NMR.

-

The presence of signals corresponding to carbonyl groups (around 170-210 ppm in ¹³C NMR) is indicative of ring-opening reactions.[23]

FTIR spectroscopy is used to identify the functional groups present in the PFA structure.[24][25][26][27]

Sample Preparation: PFA samples can be analyzed as a thin film on a salt plate (e.g., KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Typical Observations:

-

A broad band around 3400 cm⁻¹ corresponds to O-H stretching vibrations of hydroxyl groups.

-

Bands around 3100 cm⁻¹ are due to C-H stretching in the furan ring.

-

Strong absorptions around 1500-1600 cm⁻¹ are characteristic of C=C stretching in the furan ring.

-

The appearance of a band around 1715 cm⁻¹ is indicative of C=O stretching from carbonyl groups formed during ring-opening.[6]

-

Bands in the region of 1000-1200 cm⁻¹ are associated with C-O stretching vibrations.

GPC, also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight and molecular weight distribution (polydispersity) of the soluble PFA oligomers and polymers.[2][18][28][29][30][31][32]

Procedure:

-

Dissolve the PFA sample in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Filter the solution to remove any insoluble material.

-

Inject the filtered solution into the GPC system.

-

The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with a porous gel.

-

The eluted polymer is detected, and the molecular weight is determined by calibration with polymer standards of known molecular weight.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of PFA.[33][34][35][36][37]

-

DSC: Measures the heat flow to or from a sample as a function of temperature. It can be used to determine the glass transition temperature (Tg) and to study the curing (cross-linking) process.

-

TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and decomposition profile of the polymer.

Procedure:

-

DSC: A small amount of the PFA sample is placed in an aluminum pan and heated at a constant rate in an inert atmosphere (e.g., nitrogen).

-

TGA: A small amount of the PFA sample is placed in a tared pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

Conclusion

The acid-catalyzed polymerization of this compound is a complex yet versatile process for the production of bio-based thermosetting resins. A deep understanding of the underlying reaction mechanisms, including the influential side reactions, is crucial for controlling the polymerization process and tailoring the properties of the resulting poly(this compound). This guide has provided a detailed overview of the core chemistry, the impact of reaction parameters, and practical experimental protocols for the synthesis and characterization of PFA. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and professionals in the field, fostering further innovation in the development and application of sustainable furan-based polymers.

References

-

Choura, M., Belgacem, N. M., & Gandini, A. (1996). Acid-Catalyzed Polycondensation of this compound: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, 29(11), 3839–3850. [Link]

-

Tondi, G., Cefarin, N., D'Amico, F., Musso, M., & Birarda, G. (2019). Understanding the Polymerization of Polythis compound: Ring Opening and Diels-Alder Reactions. Polymers, 11(12), 2126. [Link]

-

Tondi, G., Cefarin, N., D'Amico, F., Musso, M., Birarda, G., Vaccari, L., & Tondi, G. (2019). Understanding the Polymerization of Polythis compound: Ring Opening and Diels-Alder Reactions. Polymers, 11(12), 2126. [Link]

-